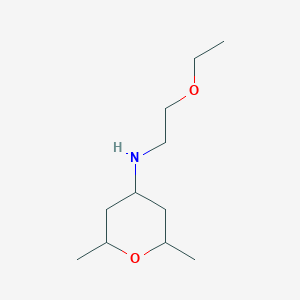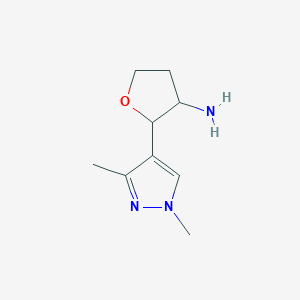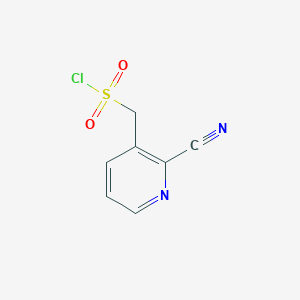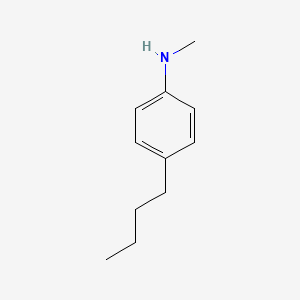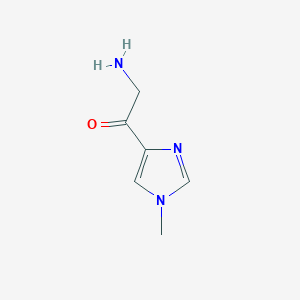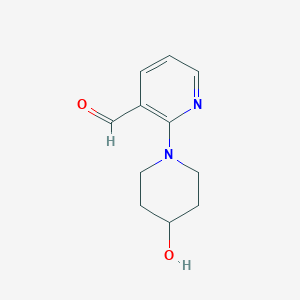
3,4-Dihydro-1H-2-benzopyran-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1H-2-benzopyran-4-thiol is an organic compound belonging to the class of 2-benzopyrans. It is characterized by a bicyclic structure consisting of a benzene ring fused to a pyran ring, with a thiol group attached at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Dihydro-1H-2-benzopyran-4-thiol involves the reaction of benzothiophene with hydrogen gas in the presence of iron cyanide as a catalyst. This reaction is typically carried out under high temperature and pressure conditions . Another approach involves the use of derivatives of 3,4-Dihydro-1H-2-benzopyran-4-one as starting materials, which are then subjected to various chemical transformations to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The specific conditions and equipment used can vary depending on the desired scale and application .
化学反应分析
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-4-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
3,4-Dihydro-1H-2-benzopyran-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of dyes, light-sensitive materials, and other industrial chemicals .
作用机制
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function and activity. This interaction can lead to changes in cellular processes and signaling pathways, making the compound useful for studying and modulating biological systems .
相似化合物的比较
Similar Compounds
3,4-Dihydro-1H-2-benzopyran-4-one: Lacks the thiol group but shares a similar core structure.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Contains a hydroxyl group and a methyl group, offering different chemical properties
Uniqueness
The thiol group allows for specific interactions with biological molecules and provides opportunities for further chemical modifications .
属性
分子式 |
C9H10OS |
|---|---|
分子量 |
166.24 g/mol |
IUPAC 名称 |
3,4-dihydro-1H-isochromene-4-thiol |
InChI |
InChI=1S/C9H10OS/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2 |
InChI 键 |
WBQOLUODQGQUKY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2CO1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


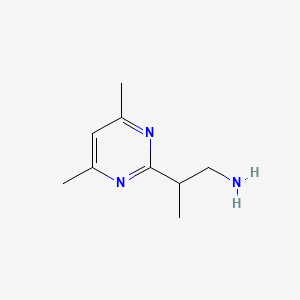

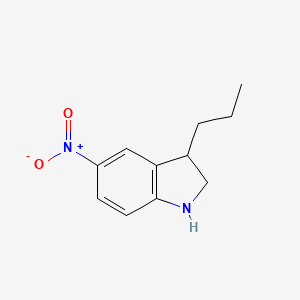

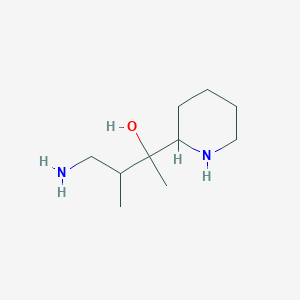
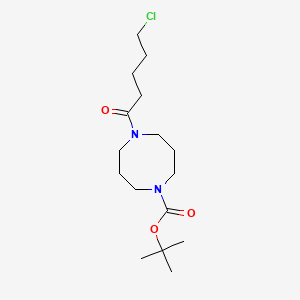
![Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13224914.png)
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-YL)acetate](/img/structure/B13224917.png)
